molecular formula C18H30O3 B039038 12,13-Eoda CAS No. 114488-95-8

12,13-Eoda

Cat. No.: B039038
CAS No.: 114488-95-8
M. Wt: 294.4 g/mol
InChI Key: ZFVKKBAQVWQQHP-MEQKAPTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12,13-Eoda refers to a class of diterpene derivatives synthesized from dehydroabietic acid, a resin acid derived from pine rosin. These compounds are characterized by a furazan (1,2,5-oxadiazole) or oxidofurazan ring system at the 12th and 13th positions of the abietane skeleton. The synthesis involves bromination, nitration, and cyclization reactions starting from dehydroabietic acid methyl ester, yielding derivatives such as 12,13-oxidofurazan and 12,13-furazan dehydroabietic acid methyl ester (compound VII and VIII, respectively) . Key spectral data (IR, NMR) confirm the structural integrity of these compounds, with yields ranging from 76% to 83% under optimized conditions .

Properties

CAS No.

114488-95-8

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

(E,11Z)-11-[(3S)-3-pentyloxiran-2-ylidene]undec-9-enoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,14,16H,2-7,9-10,12-13,15H2,1H3,(H,19,20)/b11-8+,17-14-/t16-/m0/s1

InChI Key

ZFVKKBAQVWQQHP-MEQKAPTFSA-N

SMILES

CCCCCC1C(=CC=CCCCCCCCC(=O)O)O1

Isomeric SMILES

CCCCC[C@H]1/C(=C/C=C/CCCCCCCC(=O)O)/O1

Canonical SMILES

CCCCCC1C(=CC=CCCCCCCCC(=O)O)O1

Synonyms

12,13-EODA
12,13-epoxy-9(2),11-octadecadienoic acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13S)-12,13-epoxyoctadeca-9,11-dienoic acid typically involves the oxidation of linoleic acid. The process begins with the enzymatic action of lipoxygenases, which convert linoleic acid to hydroperoxy derivatives. These intermediates are then further processed to form the epoxy derivatives under specific reaction conditions .

Industrial Production Methods

Industrial production of (13S)-12,13-epoxyoctadeca-9,11-dienoic acid often involves biotechnological methods, utilizing microbial or plant-based lipoxygenases to catalyze the oxidation of linoleic acid. This method is preferred due to its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

(13S)-12,13-epoxyoctadeca-9,11-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(13S)-12,13-epoxyoctadeca-9,11-dienoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (13S)-12,13-epoxyoctadeca-9,11-dienoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Discussion of Key Findings

  • Synthetic Efficiency : 12,13-Eoda derivatives exhibit high yields (76–83%), attributed to optimized bromination and cyclization steps .
  • Contrast with Misassigned Compounds : Gorgostane-type steroids underscore the need for rigorous NMR validation when comparing substituent effects across compound classes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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